Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-fluoro-5-(trifluoromethyl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Coupling: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures around 80-100°C.
Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures around 0-25°C.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzoates.
Coupling: Formation of biaryl compounds.
Reduction: Formation of the corresponding benzoic acid derivative.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those involving fluorinated aromatic compounds.
Materials Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_NAr mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable building block in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(11)3-6(7(5)10)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYFERSMRAJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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